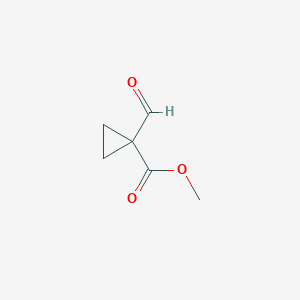

Methyl 1-formylcyclopropane-1-carboxylate

CAS No.: 88157-41-9

Cat. No.: VC2833062

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88157-41-9 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | methyl 1-formylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 |

| Standard InChI Key | RMPZPDNSMGBBAE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)C=O |

| Canonical SMILES | COC(=O)C1(CC1)C=O |

Introduction

Basic Information and Identification

Methyl 1-formylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is uniquely identified by its CAS registry number 88157-41-9 and is also known by several synonyms including methyl 1-formylcyclopropanecarboxylate and 1-Formylcyclopropane-1-carboxylic Acid Methyl Ester . The compound is primarily characterized by its cyclopropane ring structure with both a methyl ester group and an aldehyde functionality attached to the same carbon atom, creating a quaternary carbon center within the small ring system .

Physical and Chemical Properties

Physical Properties

Methyl 1-formylcyclopropane-1-carboxylate exists as a clear liquid at room temperature, ranging in color from colorless to light yellow or light orange . The physical properties of this compound are summarized in Table 1, which includes both experimentally determined and predicted values.

Table 1: Physical Properties of Methyl 1-formylcyclopropane-1-carboxylate

The compound's moderate boiling point and density are consistent with its molecular weight and functional groups. The presence of both carbonyl groups contributes to the compound's polarity, affecting its solubility characteristics and reactivity patterns.

Chemical Properties

The chemical properties of Methyl 1-formylcyclopropane-1-carboxylate are largely defined by its bifunctional nature, featuring both ester and aldehyde groups, along with the strained cyclopropane ring . This combination of functional groups creates a versatile molecule capable of participating in a wide range of chemical transformations. The aldehyde group can undergo typical carbonyl reactions such as oxidation, reduction, and nucleophilic addition, while the ester group can participate in transesterification, hydrolysis, and reduction reactions.

The cyclopropane ring, being highly strained, contributes to the molecule's reactivity, particularly in ring-opening reactions under appropriate conditions. This strain energy makes the molecule valuable in certain synthetic pathways where controlled ring-opening can lead to complex molecular frameworks .

Synthesis Methods

Laboratory Synthesis

Several synthetic routes have been developed for the preparation of Methyl 1-formylcyclopropane-1-carboxylate, with the most notable being the Ti-Claisen condensation approach detailed in Organic Syntheses . The laboratory synthesis typically proceeds through a two-step process starting with the preparation of Methyl 4-chloro-2-formylbutanoate (1) as an intermediate, followed by an intramolecular cyclization to form the cyclopropane ring .

The detailed procedure involves the reaction of cyclopropanecarboxylic acid with formic acid and methanol in the presence of a catalyst under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization techniques to obtain the desired compound with high purity .

Ti-Claisen Condensation Approach

The Ti-Claisen condensation represents a particularly efficient method for synthesizing Methyl 1-formylcyclopropane-1-carboxylate, as documented by Yuichiro Ashida and colleagues . This approach utilizes titanium tetrachloride (TiCl4) as a Lewis acid catalyst to promote the key condensation reaction. The synthetic pathway is outlined in Figure 1 of the original publication and involves the following key steps:

-

Formation of Methyl 4-chloro-2-formylbutanoate as an intermediate

-

Intramolecular cyclization to form the cyclopropane ring

This methodology has proven effective for generating Methyl 1-formylcyclopropane-1-carboxylate in good yields and with high purity, making it suitable for both laboratory-scale production and potential industrial applications .

Industrial Production

For industrial-scale production, continuous flow reactors are often employed to optimize yield and efficiency in the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. These systems allow for better control of reaction parameters, improved heat transfer, and enhanced safety compared to batch processes, particularly for reactions involving potentially hazardous reagents or exothermic steps.

The specific conditions and catalysts used in industrial production may vary, but the fundamental chemistry remains similar to the laboratory-scale syntheses, with modifications made to accommodate larger volumes and continuous processing requirements.

Chemical Reactivity and Applications

General Reactivity Patterns

Methyl 1-formylcyclopropane-1-carboxylate exhibits diverse reactivity patterns due to its bifunctional nature and strained ring system. The compound can undergo various chemical transformations, including:

-

Oxidation reactions - particularly of the aldehyde functionality

-

Reduction reactions - selective reduction of either carbonyl group is possible

-

Substitution reactions - involving either functional group or the cyclopropane ring

-

Cycloaddition reactions - utilizing the strained ring system

These reactive capabilities make the compound valuable in organic synthesis for constructing more complex molecular structures.

Applications in Organic Synthesis

Due to its unique structure and reactivity, Methyl 1-formylcyclopropane-1-carboxylate serves as an important building block in organic synthesis . One notable application is its use in [3+2] annulation reactions, where it can participate in the formation of complex cyclic structures . For example, Lewis acid-catalyzed enantiospecific [3+2] annulations with this compound have been described in the literature, demonstrating its utility in stereoselective synthesis .

The compound has been employed in the synthesis of various complex organic molecules, including:

-

Pharmaceutical intermediates

-

Specialty chemicals

-

Novel materials with specific properties

| Parameter | Classification | Reference |

|---|---|---|

| GHS Symbol | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H335-H319-H315 | |

| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 |

| Manufacturer | Product Number | Package Size | Price (USD) | Date Reported |

|---|---|---|---|---|

| TCI Chemical | M3045 | 1g | $132 | 2024-03-01 |

| TCI Chemical | M3045 | 5g | $528 | 2024-03-01 |

| TRC | M305448 | 1g | $265 | 2021-12-16 |

| AK Scientific | 9392BB | 5g | $637 | 2021-12-16 |

The pricing information indicates that Methyl 1-formylcyclopropane-1-carboxylate is a relatively specialized research chemical, with pricing reflecting its niche applications and limited production scale .

Research Applications and Future Directions

Current research involving Methyl 1-formylcyclopropane-1-carboxylate primarily focuses on its utility in organic synthesis, particularly in the development of novel synthetic methodologies for constructing complex molecular architectures . The compound's bifunctional nature makes it valuable for divergent synthesis strategies, where either the aldehyde or ester functionality can be selectively transformed.

Research has demonstrated its use in stereoselective annulation reactions, as exemplified by the work on Lewis acid-catalyzed [3+2] annulations of γ-hydroxy-α,β-unsaturated carbonyls . This application highlights the compound's potential in the synthesis of complex cyclic structures with defined stereochemistry.

Future research directions may include:

-

Development of new synthetic methodologies leveraging the compound's bifunctional reactivity

-

Exploration of its potential as a building block for pharmaceutical compounds

-

Investigation of structure-activity relationships in derivatives of this compound

-

Optimization of industrial-scale synthesis methods for more efficient production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume